Cas no 35214-68-7 ((1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)

(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure
35214-68-7 structure
Product Name:(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
CAS No:35214-68-7
MF:C19H24O6
MW:348.390266418457
CID:1468632
Update Time:2024-02-29

(1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-2,5-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-2,5-dihydroxy-1-methyl-8-methylene-13-oxo-, (1S,2S,4aS,4bS,5S,7S,9aR,10S,10aR)-
    • 2β,4aα,5β-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
    • Gibberellin A35
    • gibberelin A35
    • Gibbane-1,10-dicarboxylic acid, 2,4a,5-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,5β,10β)- (9CI)
    • GA35
    • Inchi: 1S/C19H24O6/c1-8-6-18-7-9(8)5-10(20)13(18)19-4-3-11(21)17(2,16(24)25-19)14(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11+,12-,13-,14-,17-,18-,19-/m1/s1
    • InChI Key: NYLKJADFYRJQOI-DMQYUYNFSA-N
    • SMILES: O1C([C@]2(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])[C@@]([H])([C@]13[H])O[H])C2([H])[H])O[H])=O

Computed Properties

  • Exact Mass: 348.157
  • Monoisotopic Mass: 348.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104A^2
  • XLogP3: 0.457

Experimental Properties

  • Density: 1.455
  • Boiling Point: 618.169°C at 760 mmHg
  • Flash Point: 226.387°C
  • Refractive Index: 1.636
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.